molecular formula C20H14O7 B186446 Cladospirone bisepoxide CAS No. 152607-03-9

Cladospirone bisepoxide

Cat. No. B186446
M. Wt: 366.3 g/mol
InChI Key: AUWGMDYISSBOED-CCNMWVGKSA-N
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Description

Cladospirone bisepoxide is a selective antibiotic agent . It is a metabolite isolated from cultures of a fungus . It displays selective antibiotic activity against several bacteria and fungi .


Synthesis Analysis

The biosynthesis of cladospirone bisepoxide was investigated by feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp . 13C NMR spectral analysis demonstrated the polyketide origin of both naphthalene units .


Molecular Structure Analysis

The molecular formula of Cladospirone bisepoxide is C20H14O7 . The exact mass is 366.07 and the molecular weight is 366.330 .


Chemical Reactions Analysis

The origin of two epoxide oxygens in cladospirone bisepoxide was confirmed as from air by cultivating the strain in an 18O2-enriched atmosphere . The [18O]incorporation pattern into palmarumycin C12, the putative precursor of cladospirone bisepoxide, led to the hypothesis that the carbonyl oxygen of cladospirone bisepoxide is derived from water by exchange of an oxygen atom .


Physical And Chemical Properties Analysis

Cladospirone bisepoxide is a solid substance . It is soluble in DMSO .

Scientific Research Applications

  • Antibiotic and Germination Inhibiting Properties : Petersen et al. (1994) discovered that cladospirone bisepoxide displays selective antibiotic activity against several bacteria and fungi. It also inhibits the germination of Lepidium sativum at low concentrations, indicating its potential as a bioactive compound in agricultural and pharmaceutical applications (Petersen, Moerker, Vanzanella, & Peter, 1994).

  • Structural Analysis and Chemical Transformations : Thiergardt et al. (1995) conducted X-ray analysis to determine the definite structure of cladospirone bisepoxide, including its absolute configuration. They also explored the reactivity of its functional groups, which is important for understanding its biological effects (Thiergardt, Rihs, Hug, & Peter, 1995).

  • Biosynthesis and Polyketide Origin : Bode, Wegner, and Zeeck (2000) investigated the biosynthesis of cladospirone bisepoxide, confirming its polyketide origin. This study contributes to understanding the metabolic pathways and production mechanisms of such compounds in fungi (Bode, Wegner, & Zeeck, 2000).

  • Variations in Culture Conditions and New Metabolites : Another study by Bode, Walker, and Zeeck (2000) revealed that varying the culture conditions of the fungus Sphaeropsidales sp. leads to the production of new spirobisnaphthalenes, including cladospirone bisepoxide. This highlights the diversity of secondary metabolites that can be produced under different environmental conditions (Bode, Walker, & Zeeck, 2000).

  • UV Mutagenesis and Enzyme Inhibitors in Biosynthesis : Bode and Zeeck (2000) also explored the use of UV mutagenesis and enzyme inhibitors to understand the biosynthesis of cladospirone bisepoxide. This research provides insights into the genetic and enzymatic pathways involved in its production (Bode & Zeeck, 2000).

  • Effect of Cladospirone bisepoxide on Trypanosoma brucei : Kamal et al. (2016) isolated cladospirone B from the endophytic fungus Lasiodiplodia theobromae and found it to exhibit good activity against Trypanosoma brucei brucei, a parasite responsible for sleeping sickness. This suggests potential antiparasitic applications (Kamal, Viegelmann, Clements, & Edrada-Ebel, 2016).

Safety And Hazards

Specific safety and hazard information for cladospirone bisepoxide is not available in the provided resources. For detailed safety data, please refer to the Safety Data Sheets (SDS) provided by the manufacturer .

properties

IUPAC Name

(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGMDYISSBOED-CCNMWVGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cladospirone bisepoxide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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